![molecular formula C6H14Cl2N4 B2525304 3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride CAS No. 1909311-80-3](/img/structure/B2525304.png)
3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride
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Overview
Description
3-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N4 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been reported to exhibit promising anticancer activity . They are known to interact with various targets, including enzymes like aromatase .
Mode of Action
It’s worth noting that 1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
Similar compounds have been found to mediate hydrophobic interactions with the side chains of certain amino acids .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in similar compounds is known to improve pharmacokinetics .
Result of Action
Similar compounds have shown promising cytotoxic activity against certain cancer cell lines .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride typically involves the reaction of 1-methyl-1H-1,2,4-triazole with propan-1-amine under specific conditions. One common method includes the use of succinic anhydride and aminoguanidine hydrochloride as starting materials . The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups into the triazole ring, leading to a wide range of derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C6H12N4·2HCl
- Molecular Weight : Approximately 195.15 g/mol
- IUPAC Name : 3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride
The presence of the triazole ring is significant as it enhances the compound's ability to interact with various biological targets, making it a candidate for drug development.
Antifungal Activity
Triazoles are well-known for their antifungal properties. Research indicates that compounds containing triazole rings can inhibit fungal growth by targeting specific enzymes involved in fungal biosynthesis pathways. For example, derivatives of 3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine have shown promising antifungal activity against various strains of fungi, making them potential candidates for antifungal drug development .
Anticancer Potential
Studies have demonstrated that triazole derivatives exhibit significant cytotoxicity against cancer cell lines. The compound has been evaluated for its antiproliferative effects on breast cancer cells (MCF-7) and has shown promising results with IC50 values indicating effective inhibition of cell growth . The mechanism involves inducing apoptosis and disrupting microtubule dynamics, leading to cell cycle arrest in cancer cells .
Antitubercular Activity
Recent investigations have explored the potential of triazole compounds in combating tuberculosis. The compound's derivatives have been tested against multidrug-resistant strains of Mycobacterium tuberculosis, showing significant antitubercular activity . This highlights the versatility of this compound in addressing serious infectious diseases.
Agrochemical Applications
The unique properties of triazole compounds extend to agrochemicals as well. Their ability to inhibit fungal growth makes them suitable for use as fungicides in agriculture. Research into their efficacy against plant pathogens suggests that these compounds could enhance crop protection and yield by mitigating fungal infections.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that ensure high yields and purity. Various derivatives have been synthesized to explore enhanced biological activities and specific applications. These derivatives often exhibit modified pharmacokinetics and improved efficacy against targeted diseases .
Case Study 1: Anticancer Activity
In a study focusing on the anticancer properties of triazole derivatives, researchers synthesized a series of compounds based on the structure of 3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amines. The compounds were evaluated for their cytotoxic effects on MCF-7 cells. Results indicated that several derivatives exhibited IC50 values below 10 µM, demonstrating significant potential as anticancer agents .
Case Study 2: Antifungal Efficacy
Another study investigated the antifungal activity of a series of triazole derivatives against Candida species. The results showed that certain modifications to the triazole ring significantly enhanced antifungal potency compared to existing treatments. This suggests that further development of such compounds could lead to effective new antifungal therapies .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide: Another triazole derivative with different functional groups.
1,3,5-Trisubstituted 1,2,4-triazoles: Compounds with multiple substitutions on the triazole ring, leading to different chemical and biological properties.
Uniqueness
3-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the propan-1-amine group. This structure allows for unique interactions with biological targets and provides a versatile scaffold for further chemical modifications.
Biological Activity
3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride is a compound characterized by its triazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C6H12N4.2ClH
- Molecular Weight : Approximately 190.16 g/mol
The presence of the triazole ring contributes to its unique chemical properties and biological activities, particularly in the fields of pharmaceuticals and agrochemicals .
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. Research indicates that derivatives of triazoles can exhibit significant cytotoxicity against various fungal strains. The mechanism often involves the inhibition of specific enzymes in fungal biosynthesis pathways, which are crucial for cell wall synthesis and overall fungal viability .
Anticancer Properties
Studies have shown that compounds with a triazole structure can also demonstrate anticancer activity. For instance, some derivatives have been tested against human cancer cell lines, revealing promising results in inhibiting cell proliferation. In particular, certain triazole derivatives have shown cytotoxic effects against breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines with IC50 values indicating potent activity .
The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. This interaction can modulate enzyme activities and influence various signaling pathways within cells .
Case Studies and Research Findings
Comparative Analysis with Related Compounds
The following table compares the biological activities of several related triazole compounds:
Compound Name | Structure | Antifungal Activity | Anticancer Activity |
---|---|---|---|
3-Amino-3-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-YL)propan-1-Ol | Structure | Moderate | Low |
2-(1-Methyl-1H-1,2,3-triazol-4-YL)ethanamine | Structure | High | Moderate |
5-(4-Chlorophenyl)-triazole derivatives | Structure | Very High | Moderate |
This comparative analysis highlights the diversity within triazole chemistry and underscores how specific substitutions on the triazole ring can enhance or diminish biological activity.
Properties
IUPAC Name |
3-(2-methyl-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.2ClH/c1-10-6(3-2-4-7)8-5-9-10;;/h5H,2-4,7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYIDAROEUFEMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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